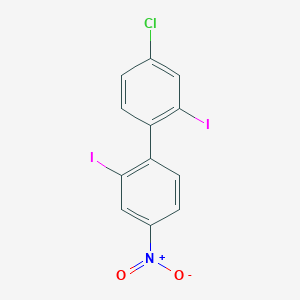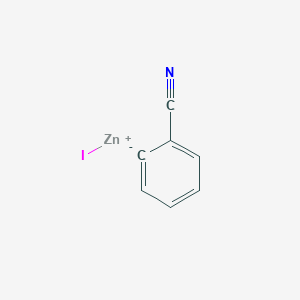
Zinc, (2-cyanophenyl)iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc, (2-cyanophenyl)iodo-: is an organozinc compound with the molecular formula C7H4INZn and a molecular weight of 294.4 g/mol . This compound is characterized by the presence of a zinc atom bonded to a 2-cyanophenyl group and an iodine atom. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, (2-cyanophenyl)iodo- typically involves the reaction of 2-cyanophenyl iodide with a zinc reagent. One common method is the transmetalation reaction where 2-cyanophenyl iodide reacts with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of Zinc, (2-cyanophenyl)iodo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions: Zinc, (2-cyanophenyl)iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form zinc metal and other reduced species.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of zinc oxide (ZnO) and other oxidized products.
Reduction: Formation of zinc metal and reduced organic compounds.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Zinc, (2-cyanophenyl)iodo- has a wide range of applications in scientific research, including:
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Zinc, (2-cyanophenyl)iodo- involves its ability to participate in various chemical reactions due to the presence of the zinc atom. The zinc atom can coordinate with other molecules, facilitating reactions such as transmetalation in cross-coupling reactions . The compound can also interact with molecular targets in biological systems, influencing pathways and processes at the molecular level.
相似化合物的比较
Zinc, (3-cyanophenyl)iodo-: Similar in structure but with the cyano group at the 3-position instead of the 2-position.
Zinc, (4-cyanophenyl)iodo-: Another similar compound with the cyano group at the 4-position.
Uniqueness: Zinc, (2-cyanophenyl)iodo- is unique due to the specific positioning of the cyano group, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the compound’s chemical behavior and its applications in research and industry.
属性
CAS 编号 |
148651-34-7 |
|---|---|
分子式 |
C7H4INZn |
分子量 |
294.4 g/mol |
IUPAC 名称 |
benzonitrile;iodozinc(1+) |
InChI |
InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1 |
InChI 键 |
NQAUTYGJZZWZNO-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C([C-]=C1)C#N.[Zn+]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
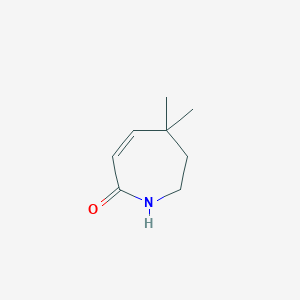
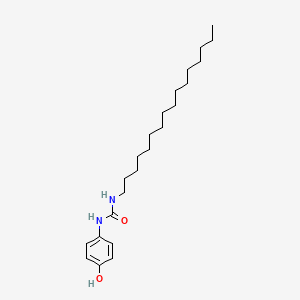
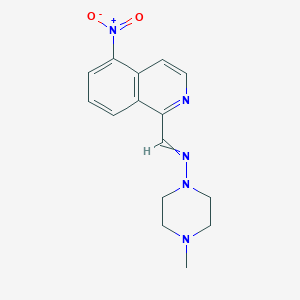
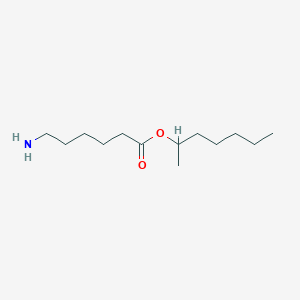
silane](/img/structure/B14260347.png)
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)
![Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14260360.png)


![(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol](/img/structure/B14260380.png)
![Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate](/img/structure/B14260382.png)
